ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial, Antiurease, and Antioxidant Activities : A study described the synthesis of compounds related to 1,2,4-triazole, where the antibacterial, antiurease, and antioxidant properties of these compounds were evaluated. The results highlighted effective antiurease and antioxidant activities among the synthesized compounds (Sokmen et al., 2014).
Antimicrobial Agents : Another research focused on synthesizing new quinazoline derivatives as potential antimicrobial agents, indicating the broad application of such structures in fighting bacterial and fungal infections (Desai et al., 2007).
Chemical Synthesis and Characterization
Microwave-Promoted Synthesis : Research on the microwave-assisted synthesis of 1,2,4-triazole derivatives showcased the efficiency of modern synthesis techniques in creating compounds with potential biological activities, including antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).
Molecular Docking Study : An in-depth study involving FT-IR, FT-Raman spectra, and molecular docking of a compound similar in structure revealed insights into its stability, electrostatic potential, nonlinear optical properties, and possible inhibitory activity against pyrrole inhibitor, demonstrating the compound's potential in drug development (El-Azab et al., 2016).
Innovative Synthesis Routes
Green Chemistry Approach : A study highlighted the synthesis of polysubstituted pyrrole derivatives using surfactants in an aqueous medium, showcasing an eco-friendly approach to synthesizing complex organic molecules (Kumar et al., 2017).
Ugi Four-Component Reaction : The synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via a Ugi four-component reaction at ambient temperature represents an efficient method for creating glycine ester derivatives, underscoring the versatility of Ugi reactions in organic synthesis (Ganesh et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal properties, the mechanism of action would likely involve interactions with biological receptors or enzymes. The triazole ring, in particular, is a common feature in many pharmaceutical compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-2-25-16(24)11-5-7-12(8-6-11)19-14(23)10-27-17-21-20-15(22(17)18)13-4-3-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXQPZBMJPCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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